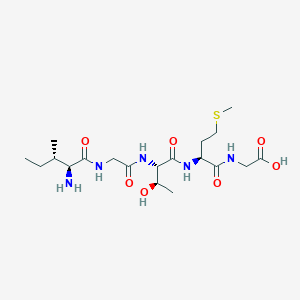![molecular formula C50H31N B14181559 N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine CAS No. 922184-98-3](/img/structure/B14181559.png)
N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a rubicen-5-amine core with two biphenyl groups attached to the nitrogen atoms, making it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Groups: The biphenyl groups are synthesized through a Suzuki coupling reaction, where aryl halides react with phenylboronic acids in the presence of a palladium catalyst.
Attachment to Rubicen-5-amine: The biphenyl groups are then attached to the rubicen-5-amine core through a nucleophilic substitution reaction. This step often requires the use of strong bases like sodium hydride (NaH) to deprotonate the amine group, facilitating the nucleophilic attack on the biphenyl halides.
Industrial Production Methods
Industrial production of N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The biphenyl groups can undergo electrophilic aromatic substitution reactions, where electrophiles like nitronium ions (NO2+) or sulfonium ions (SO3H+) replace hydrogen atoms on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Substitution: NO2+, SO3H+, Lewis acids as catalysts.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or sulfonic acid derivatives.
科学研究应用
N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique photophysical properties.
Medicine: Explored for its potential as a drug candidate in the treatment of certain diseases, particularly those involving oxidative stress.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent hole-transporting properties
作用机制
The mechanism by which N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It can influence oxidative stress pathways by scavenging reactive oxygen species (ROS) and reducing oxidative damage in cells.
相似化合物的比较
Similar Compounds
N,N-Di([1,1’-biphenyl]-2-yl)ethanediamide: Similar in structure but with ethanediamide instead of rubicen-5-amine.
N,N-Dimethyl-1,1’-biphenyl-2-amine: Features dimethyl groups instead of biphenyl groups.
Uniqueness
N,N-Di([1,1’-biphenyl]-4-yl)rubicen-5-amine stands out due to its unique combination of biphenyl groups and rubicen-5-amine core, which imparts distinct photophysical and electronic properties, making it highly valuable in advanced material applications .
属性
CAS 编号 |
922184-98-3 |
|---|---|
分子式 |
C50H31N |
分子量 |
645.8 g/mol |
IUPAC 名称 |
N,N-bis(4-phenylphenyl)rubicen-5-amine |
InChI |
InChI=1S/C50H31N/c1-3-11-32(12-4-1)34-21-25-36(26-22-34)51(37-27-23-35(24-28-37)33-13-5-2-6-14-33)38-29-30-43-46(31-38)42-18-10-20-44-47-40-16-8-7-15-39(40)41-17-9-19-45(48(41)47)50(43)49(42)44/h1-31H |
InChI 键 |
YRIZLAFUMNKCBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC6=C(C=C5)C7=C8C6=CC=CC8=C9C1=CC=CC=C1C1=C9C7=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


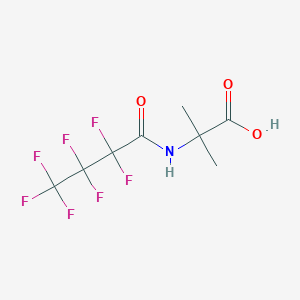
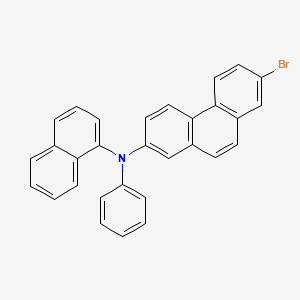

![Propanedioic acid, [(1-oxo-1H-isoindol-3-yl)oxy]-, dimethyl ester](/img/structure/B14181495.png)
![methyl 4-(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)butanoate](/img/structure/B14181503.png)
![6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14181523.png)

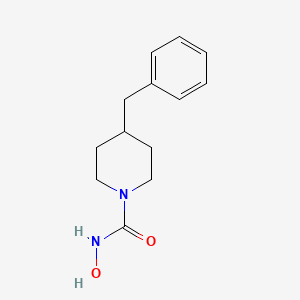

![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one](/img/structure/B14181561.png)
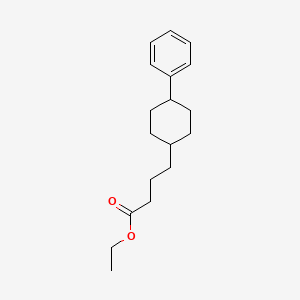
![2'-Methoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14181571.png)
